Methyl {[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate
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Overview
Description
Methyl {[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate is a complex organic compound featuring a thienopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thienopyrimidine core, followed by functionalization to introduce the sulfanyl and ester groups.
Formation of Thienopyrimidine Core: This step often involves the cyclization of a suitable thiophene derivative with a guanidine or urea derivative under acidic or basic conditions.
Sulfanyl Group Introduction: The sulfanyl group is typically introduced via nucleophilic substitution reactions.
Esterification: The final step involves esterification to form the methyl ester, often using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, reaction efficiency, and purification processes to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfanyl group.
Addition: The double bond in the prop-2-en-1-yl group can undergo addition reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.
Addition: Electrophiles such as halogens (e.g., Br₂) or acids (e.g., HCl) can be used for addition reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thienopyrimidine derivatives.
Addition: Halogenated or protonated derivatives.
Scientific Research Applications
Methyl {[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of Methyl {[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The thienopyrimidine core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The sulfanyl group may enhance binding affinity through additional interactions, such as hydrogen bonding or van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidine Derivatives: Compounds with similar cores but different substituents.
Sulfanyl Acetates: Compounds with similar sulfanyl and ester functionalities but different core structures.
Uniqueness
Methyl {[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate is unique due to the combination of its thienopyrimidine core with the sulfanyl and ester groups, which confer distinct chemical and biological properties. This combination allows for versatile reactivity and potential therapeutic applications that are not observed in simpler or less functionalized analogs.
Properties
Molecular Formula |
C14H16N2O3S2 |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
methyl 2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetate |
InChI |
InChI=1S/C14H16N2O3S2/c1-5-6-16-13(18)11-8(2)9(3)21-12(11)15-14(16)20-7-10(17)19-4/h5H,1,6-7H2,2-4H3 |
InChI Key |
YLCGDOJDNPSWSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)OC)CC=C)C |
Origin of Product |
United States |
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